Mass Spectrometric Shift in LC-MS/MS
The incorporation of five deuterium atoms in n-Hexadecylpyridinium-d5 Bromide results in a molecular ion (M+) with an exact mass of 388.25015 Da, compared to 383.1910 Da for the unlabeled cetylpyridinium bromide (C₂₁H₃₈BrN) . This +5 Da mass shift is a critical differentiator. In LC-MS/MS analysis, this allows for complete chromatographic co-elution with the native analyte while enabling distinct mass-to-charge (m/z) detection channels. This is in contrast to using a non-isotopic structural analog like hexadecyltrimethylammonium bromide (CTAB), which, with a molecular weight of 364.45 Da, has a different chemical structure and will exhibit divergent retention times and ionization efficiencies, leading to inaccurate quantification [1].
| Evidence Dimension | Molecular Mass (M+) |
|---|---|
| Target Compound Data | 388.25015 Da (Exact Mass) |
| Comparator Or Baseline | 383.1910 Da (Unlabeled CPB) |
| Quantified Difference | +5.05915 Da |
| Conditions | Calculated from molecular formula C₂₁H₃₃D₅BrN vs. C₂₁H₃₈BrN |
Why This Matters
This mass difference is the primary reason for procurement, ensuring precise, interference-free quantification in complex biological or environmental matrices.
- [1] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. View Source
